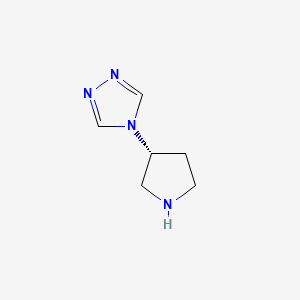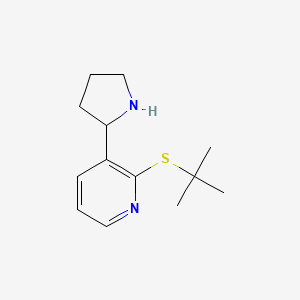
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride is a chemical compound that features a piperidine ring substituted at the 4-position with a trifluoromethyl group and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Phenol Group: The phenol group is introduced through a substitution reaction, often using phenol derivatives and appropriate catalysts.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
科学的研究の応用
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability.
類似化合物との比較
Similar Compounds
2-(Piperidin-4-yl)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
4-(Trifluoromethyl)phenol: Lacks the piperidine ring, affecting its overall stability and reactivity.
2-(Piperidin-4-yl)-4-methylphenol: Contains a methyl group instead of a trifluoromethyl group, leading to different lipophilicity and reactivity.
Uniqueness
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical properties and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring provides structural rigidity and potential for diverse chemical modifications.
特性
CAS番号 |
1311254-47-3 |
|---|---|
分子式 |
C12H15ClF3NO |
分子量 |
281.70 g/mol |
IUPAC名 |
2-piperidin-4-yl-4-(trifluoromethyl)phenol;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)9-1-2-11(17)10(7-9)8-3-5-16-6-4-8;/h1-2,7-8,16-17H,3-6H2;1H |
InChIキー |
MVHVGDFJRPGGSN-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(C=CC(=C2)C(F)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11804870.png)

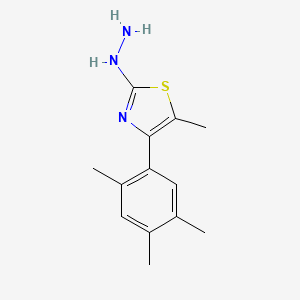
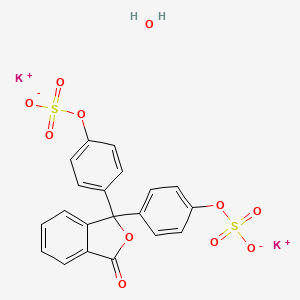

![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)

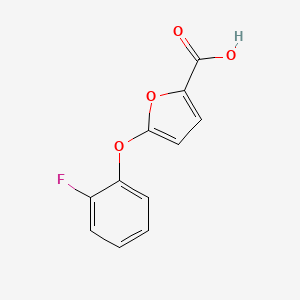

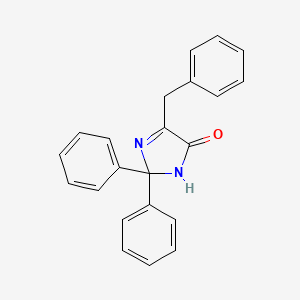
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
